![molecular formula C19H20N2O5S B11599517 methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599517.png)
methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiazolo-pyrimidine structures exhibit a variety of biological activities:
1. Antimicrobial Activity
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has demonstrated antimicrobial properties against various pathogens. For instance, in vitro studies have shown efficacy against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15.62 µg/mL, indicating its potential as a broad-spectrum antibacterial agent.
2. Anticancer Properties
The compound has shown promise in anticancer research. In vitro assays on HepG2 liver cancer cells revealed that it induces apoptosis effectively at low concentrations. The mechanism involves the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2, suggesting its role in cancer therapy.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating key inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.
4. Antidiabetic Activity
Research is ongoing into the potential antidiabetic effects of this compound, focusing on its ability to influence metabolic pathways related to glucose regulation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was found to induce cell cycle arrest and apoptosis in HepG2 cells. The IC50 values were determined to be effective at concentrations lower than those used for many conventional chemotherapeutics.
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-thiazolo-pyrimidine | Thiazole and pyrimidine rings | Antimicrobial, anticancer |
Ethyl 5-(4-acetoxyphenyl)-thiazolo-pyrimidine | Similar core structure | Anti-inflammatory |
Thiazolo[3,2-a]pyrimidin derivatives | Variations in side chains | Diverse biological activities |
Mechanism of Action
The mechanism of action of methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- **Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Biological Activity
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of the specified compound based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is C29H30N2O5S, with a molecular weight of approximately 518.63 g/mol. It features a thiazolo-pyrimidine core structure that is critical for its biological activity. The presence of functional groups such as acetyloxy and ethyl side chains enhances its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C29H30N2O5S |
Molecular Weight | 518.63 g/mol |
Structure | Thiazolo[3,2-a]pyrimidine |
Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds possess high cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes in cancer cell proliferation pathways.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 20 µM, demonstrating potent anticancer activity compared to control treatments.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi.
Table: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidines are recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro.
Mechanism of Action
The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
Pharmacological Mechanisms
The biological activity of this compound likely involves interactions with specific enzymes or receptors that regulate critical cellular pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.
Properties
Molecular Formula |
C19H20N2O5S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 5-(4-acetyloxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-5-14-17(23)21-16(12-6-8-13(9-7-12)26-11(3)22)15(18(24)25-4)10(2)20-19(21)27-14/h6-9,14,16H,5H2,1-4H3 |
InChI Key |
OJZBJKXWRMCKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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